molecular formula C10H23Cl2N B12648545 5-chloro-N-pentylpentan-1-amine;hydrochloride CAS No. 6622-29-3

5-chloro-N-pentylpentan-1-amine;hydrochloride

Cat. No.: B12648545
CAS No.: 6622-29-3
M. Wt: 228.20 g/mol
InChI Key: HEQMSPFYJQSQED-UHFFFAOYSA-N
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Description

5-chloro-N-pentylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H23Cl2N It is a derivative of pentanamine, where a chlorine atom is substituted at the fifth position and the compound is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-pentylpentan-1-amine;hydrochloride typically involves the chlorination of pentanamine followed by the formation of the hydrochloride salt. One common method includes:

    Chlorination: Pentanamine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the fifth position.

    Formation of Hydrochloride Salt: The resulting 5-chloro-N-pentylpentan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-pentylpentan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted amines depending on the nucleophile used.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

5-chloro-N-pentylpentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-pentylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanamine: A simple amine with a similar structure but without the chlorine substitution.

    5-chloro-1-pentyne: Another chlorinated compound with a different functional group (alkyne instead of amine).

Uniqueness

5-chloro-N-pentylpentan-1-amine;hydrochloride is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical and biological properties

Properties

CAS No.

6622-29-3

Molecular Formula

C10H23Cl2N

Molecular Weight

228.20 g/mol

IUPAC Name

5-chloro-N-pentylpentan-1-amine;hydrochloride

InChI

InChI=1S/C10H22ClN.ClH/c1-2-3-6-9-12-10-7-4-5-8-11;/h12H,2-10H2,1H3;1H

InChI Key

HEQMSPFYJQSQED-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCCCCl.Cl

Origin of Product

United States

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